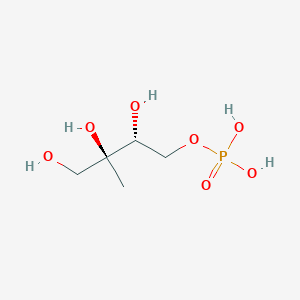

2-C-methyl-D-erythritol 4-phosphate

Description

2-C-Methyl-D-erythritol-4-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Methyl-D-erythritol Phosphate has been reported in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O7P/c1-5(8,3-6)4(7)2-12-13(9,10)11/h4,6-8H,2-3H2,1H3,(H2,9,10,11)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWHRVNVKDKBRG-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)([C@@H](COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332064 | |

| Record name | 2-C-Methyl-D-erythritol 4-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206440-72-4 | |

| Record name | 2-C-Methyl-D-erythritol 4-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206440-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-C-Methyl-D-erythritol 4-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trihydroxy-3-methylbutyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway: A Technical Guide to Its Intermediates, Enzymes, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is an essential metabolic route for the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2][3] These universal building blocks are vital for the production of a vast array of biologically important molecules, including hormones, vitamins, and the side chains of chlorophyll and quinones.[4] The MEP pathway is prevalent in most bacteria, some eukaryotic parasites such as the malaria parasite Plasmodium falciparum, and in the plastids of plant cells.[5][6] Crucially, this pathway is absent in humans, who rely on the mevalonate (MVA) pathway for isoprenoid synthesis, making the enzymes of the MEP pathway attractive targets for the development of novel antimicrobial and antiparasitic drugs.[1][4]

This technical guide provides an in-depth overview of the core components of the MEP pathway, presenting quantitative data on its enzymes and intermediates, detailed experimental protocols for their study, and visualizations of the pathway and its regulation.

Core Pathway: Intermediates and Enzymes

The MEP pathway consists of seven enzymatic steps that convert the central carbon metabolites pyruvate and D-glyceraldehyde 3-phosphate into IPP and DMAPP.[7]

The seven enzymes and their corresponding reactions are:

-

1-Deoxy-D-xylulose-5-phosphate synthase (DXS): Catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).[1][7] This is considered the first rate-limiting step of the pathway.[8]

-

1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR): Converts DXP to this compound (MEP) in a two-step reaction involving an intramolecular rearrangement and an NADPH-dependent reduction.[5][6]

-

MEP cytidylyltransferase (IspD): Catalyzes the CTP-dependent conversion of MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).[9]

-

CDP-ME kinase (IspE): Phosphorylates CDP-ME at the 2-position hydroxyl group in an ATP-dependent reaction to yield 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).

-

MEcPP synthase (IspF): Catalyzes the cyclization of CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) with the release of cytidine monophosphate (CMP).[10]

-

HMBPP synthase (IspG): A [4Fe-4S] iron-sulfur cluster-containing enzyme that catalyzes the reductive ring opening of MEcPP to (E)-4-hydroxy-3-methyl-but-2-enyl 1-diphosphate (HMBPP).[11]

-

HMBPP reductase (IspH): Another [4Fe-4S] enzyme that reduces HMBPP to produce a mixture of IPP and DMAPP.[12][13]

Below is a diagram illustrating the sequential steps of the MEP pathway.

Quantitative Data

A thorough understanding of the MEP pathway for applications in drug development and metabolic engineering requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key parameters from various studies. It is important to note that these values can vary depending on the organism, experimental conditions, and assay methods.

Table 1: Kinetic Parameters of MEP Pathway Enzymes

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Vmax | Reference |

| DXS | Deinococcus radiodurans | Pyruvate | 11 ± 1 | 0.75 ± 0.03 | - | [14] |

| D-Glyceraldehyde 3-phosphate | 54 ± 3 | [14] | ||||

| DXR | Mycobacterium tuberculosis | DXP | 1000 | - | - | [5][6] |

| NADPH | 200 | [5][6] | ||||

| IspD | Francisella tularensis | MEP | 110 ± 10 | 1.1 ± 0.02 | - | [9] |

| CTP | 140 ± 10 | [9] | ||||

| IspE | Acinetobacter baumannii | CDP-ME | 358 | - | 112 µM min-1 | [3] |

| ATP | 474 | - | 153 µM min-1 | [3] | ||

| IspF | Mycobacterium tuberculosis | CDP-MEP | 81.1 | 0.0073 | 81.6 nmol s-1 | [10] |

| IspG | Escherichia coli | MEcPP | 700 | - | - | [11] |

| IspH | Escherichia coli | HMBPP | 20 | 10.1 | - | [1] |

Table 2: Intracellular Concentrations of MEP Pathway Intermediates

| Intermediate | Organism | Condition | Concentration (µM) | Reference |

| DXP | Zymomonas mobilis | Wild-type | 0.17 | [5] |

| MEP | Zymomonas mobilis | Wild-type | 0.02 | [5] |

| CDP-ME | Zymomonas mobilis | Wild-type | 0.03 | [5] |

| MEcPP | Zymomonas mobilis | Wild-type | 0.35 | [5] |

| HMBPP | Zymomonas mobilis | Wild-type | < 0.01 | [5] |

| IPP/DMAPP | Zymomonas mobilis | Wild-type | < 0.01 | [5] |

| DXP | Escherichia coli (isoprene production) | High DXS expression | ~100 | [6] |

| MEcPP | Escherichia coli (isoprene production) | High DXS expression | ~600 | [6] |

Regulation of the MEP Pathway

The flux through the MEP pathway is tightly regulated to meet the cellular demand for isoprenoid precursors. This regulation occurs at multiple levels, including transcriptional control of the pathway genes and metabolic feedback and feed-forward mechanisms.

A key regulatory point is the first enzyme, DXS, which is subject to feedback inhibition by the final products of the pathway, IPP and DMAPP.[2] Additionally, the enzyme IspF has been shown to be allosterically activated by MEP, an upstream intermediate, in a feed-forward mechanism.[15]

Experimental Protocols

Accurate measurement of enzyme activity and metabolite levels is crucial for studying the MEP pathway. Below are generalized protocols for key experiments.

Quantification of MEP Pathway Metabolites by LC-MS/MS

This method allows for the sensitive and specific quantification of the polar phosphate intermediates of the MEP pathway.

Methodology:

-

Sample Collection and Quenching: Rapidly quench metabolic activity in cell cultures or tissues by flash-freezing in liquid nitrogen or using a cold solvent mixture (e.g., 60% methanol at -40°C).

-

Metabolite Extraction: Extract metabolites using a cold solvent, such as a mixture of acetonitrile/methanol/water (40:40:20). Include internal standards (e.g., 13C-labeled MEP pathway intermediates) for accurate quantification.

-

Sample Preparation: Centrifuge the extract to pellet cell debris and proteins. The supernatant containing the metabolites can be concentrated by vacuum centrifugation.

-

LC-MS/MS Analysis:

-

Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mass Spectrometry: Detect and quantify the metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each metabolite and its corresponding internal standard are monitored.

-

-

Data Analysis: Quantify the concentration of each metabolite by comparing the peak area ratio of the endogenous metabolite to its labeled internal standard against a calibration curve.

General Enzyme Assay Protocol (Spectrophotometric)

Many of the MEP pathway enzymes can be assayed by coupling their activity to a change in absorbance, often by monitoring the consumption or production of NAD(P)H at 340 nm.

Example: Coupled Assay for DXS Activity

The activity of DXS can be measured by coupling the production of its product, DXP, to the DXR-catalyzed reduction of DXP, which consumes NADPH.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0) containing saturating concentrations of the substrates (pyruvate and D-glyceraldehyde 3-phosphate), cofactors (thiamine pyrophosphate and MgCl2), a known amount of purified DXR enzyme, and NADPH.

-

Initiation of Reaction: Start the reaction by adding the DXS-containing sample (e.g., purified enzyme or cell lysate).

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a spectrophotometer.

-

Calculation of Activity: The rate of NADPH consumption is directly proportional to the rate of DXP production by DXS. Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).

Workflow for a Coupled Enzyme Assay

Conclusion and Future Directions

The this compound pathway is a critical metabolic route in many pathogenic organisms and plants, making it a prime target for the development of novel therapeutics and for metabolic engineering applications. This technical guide has provided a comprehensive overview of the pathway's intermediates and enzymes, summarized key quantitative data, and outlined essential experimental protocols. Further research to fully elucidate the kinetic properties of all enzymes from key pathogens, and to understand the intricate regulatory networks that control pathway flux, will be crucial for the successful exploitation of the MEP pathway in drug discovery and biotechnology.

References

- 1. Mechanistic Studies of IspH-catalyzed Reaction Using Substrate Analogue: Implications for Substrate Binding and Protonation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Paramagnetic intermediates of (E)-4-hydroxy-3-methylbut-2-enyl diphosphate synthase (GcpE/IspG) under steady-state and pre-steady-state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pre-steady-state kinetic analysis of 1-deoxy-D-xylulose-5-phosphate reductoisomerase from Mycobacterium tuberculosis reveals partially rate-limiting product release by parallel pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A secondary kinetic isotope effect study of the 1-deoxy-D-xylulose-5-phosphate reductoisomerase-catalyzed reaction: evidence for a retroaldol-aldol rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Francisella tularensis this compound Cytidylyltransferase: Kinetic Characterization and Phosphoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate and kinetic studies of Mycobacterium tuberculosis IspF, a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioorganometallic Chemistry with IspG and IspH: Structure, Function and Inhibition of the [Fe4S4] Proteins Involved in Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Km and kcat. values for [6,6,7,7-2H]7,8(6H)-dihydropterin and 2,6-diamino-5-iminopyrimidin-4-one with dihydropteridine reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2C-Methyl-d-erythritol 4-phosphate enhances and sustains cyclodiphosphate synthase IspF activity - PMC [pmc.ncbi.nlm.nih.gov]

The MEP Pathway: A Technical Guide to Bacterial Isoprenoid Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenoids represent one of the most diverse and essential classes of natural products, critical for a myriad of cellular functions in all domains of life. In most bacteria, including many pathogenic species, the biosynthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), is accomplished through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This pathway is notably absent in humans, who utilize the mevalonate (MVA) pathway, making the enzymes of the MEP pathway highly attractive targets for the development of novel antibacterial agents. This technical guide provides an in-depth exploration of the core MEP pathway in bacteria, detailing its enzymatic steps, regulatory mechanisms, and its significance as a target for antimicrobial drug discovery. We present a comprehensive summary of quantitative data, including enzyme kinetics and metabolite concentrations, detailed experimental protocols for key assays, and visualizations of the pathway and associated workflows to serve as a critical resource for researchers in the field.

Introduction to the Bacterial MEP Pathway

Isoprenoids are a vast family of molecules synthesized from the five-carbon building blocks IPP and DMAPP.[1] In bacteria, these precursors are crucial for the synthesis of essential compounds such as quinones involved in electron transport, bactoprenol for cell wall peptidoglycan synthesis, and carotenoids.[2] The MEP pathway, discovered in the 1990s, represents an alternative route to the well-known mevalonate (MVA) pathway for producing IPP and DMAPP. This pathway is indispensable for the survival of most Gram-negative and many Gram-positive bacteria, as well as for apicomplexan parasites like the malaria-causing agent Plasmodium falciparum.[3][4] The stark difference in isoprenoid biosynthesis between bacteria and humans—the presence of the MEP pathway in the former and its absence in the latter—provides a powerful therapeutic window for the development of selective antimicrobial agents.[4]

The Core MEP Pathway: Enzymes and Intermediates

The MEP pathway converts the central metabolites glyceraldehyde 3-phosphate (G3P) and pyruvate into IPP and DMAPP through a series of seven enzymatic reactions. Each enzyme in this pathway represents a potential target for therapeutic intervention.

// Pathway Flow {G3P, Pyruvate} -> DXS; DXS -> DXP [label="ThDP", color="#EA4335"]; DXP -> DXR; DXR -> MEP [label="NADPH", color="#FBBC05"]; MEP -> IspD [label="CTP", color="#EA4335"]; IspD -> CDP_ME; CDP_ME -> IspE [label="ATP", color="#EA4335"]; IspE -> CDP_MEP; CDP_MEP -> IspF; IspF -> MEcPP [label="CMP", color="#FBBC05"]; MEcPP -> IspG; IspG -> HMBPP [label="2e-, 2H+", color="#FBBC05"]; HMBPP -> IspH; IspH -> {IPP, DMAPP} [label="2e-, 2H+", color="#FBBC05"];

// Invisible edges for alignment DXS -> DXR [style=invis]; DXR -> IspD [style=invis]; IspD -> IspE [style=invis]; IspE -> IspF [style=invis]; IspF -> IspG [style=invis]; IspG -> IspH [style=invis]; }

Figure 1: The Bacterial MEP Pathway. This diagram illustrates the seven enzymatic steps converting central metabolites into the universal isoprenoid precursors IPP and DMAPP.

1-Deoxy-D-xylulose 5-phosphate Synthase (DXS)

DXS is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the first and often rate-limiting step of the MEP pathway.[4] It performs a decarboxylative condensation of pyruvate and G3P to form 1-deoxy-D-xylulose 5-phosphate (DXP).[4] DXP is a critical branch-point metabolite, also serving as a precursor for the biosynthesis of essential cofactors thiamine (vitamin B1) and pyridoxal phosphate (vitamin B6).[4]

1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR, IspC)

DXR, also known as IspC, catalyzes the second and first committed step of the pathway. It involves a two-step reaction: an intramolecular rearrangement of DXP into a transient aldehyde intermediate, followed by an NADPH-dependent reduction to yield this compound (MEP).[4][5] This enzyme is the target of the well-known antibiotic fosmidomycin.[6][7]

MEP Cytidylyltransferase (IspD)

IspD is a cytidylyltransferase that activates MEP by transferring a cytidylmonophosphate (CMP) group from cytidine triphosphate (CTP) to the phosphate group of MEP. This reaction forms 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and releases inorganic pyrophosphate.[4][8]

CDP-ME Kinase (IspE)

IspE is an ATP-dependent kinase that phosphorylates the 2-hydroxyl group of CDP-ME to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).[8][9] This enzyme is a member of the GHMP (galactokinase, homoserine kinase, mevalonate kinase, and phosphomevalonate kinase) superfamily.[10]

MEcPP Synthase (IspF)

IspF catalyzes the cyclization of CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), with the concomitant release of CMP.[11] This intramolecular cyclization reaction is a key step in the pathway.

HMBPP Synthase (IspG)

IspG is a [4Fe-4S] iron-sulfur cluster-containing enzyme that catalyzes the reductive ring-opening of MEcPP to form (E)-4-hydroxy-3-methylbut-2-enyl 1-diphosphate (HMBPP).[12][13] This complex reaction involves a two-electron reduction.[14]

HMBPP Reductase (IspH)

The final step of the MEP pathway is catalyzed by IspH, another [4Fe-4S] iron-sulfur protein.[12][15] IspH reduces HMBPP to generate the final products, IPP and DMAPP, typically in a ratio of approximately 5:1 to 6:1.[14][15] This reaction also requires a two-electron reduction.

Regulation of the MEP Pathway

The flux through the MEP pathway is tightly regulated to meet the cell's demand for isoprenoid precursors while avoiding the accumulation of potentially toxic intermediates. Regulation occurs at multiple levels:

-

Transcriptional Regulation: The expression of MEP pathway genes can be controlled by various regulatory networks in response to environmental cues and metabolic status.

-

Enzyme Activity and Feedback Inhibition: The initial enzyme, DXS, is considered a major control point of the pathway.[4] There is evidence for feedback regulation where downstream products like IPP and DMAPP can inhibit DXS activity.[16]

-

Metabolite-Mediated Regulation: The intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) has been identified as a key signaling molecule that can act as a stress regulator in bacteria.[17] Accumulation of MEcPP can indicate a bottleneck in the pathway and may trigger regulatory responses.[17]

The MEP Pathway as a Drug Target

The essentiality of the MEP pathway for many pathogens, coupled with its absence in humans, makes it an ideal target for the development of selective anti-infective agents.[3][4] Each of the seven enzymes presents a unique opportunity for inhibitor design.

-

DXR (IspC) as a Validated Target: DXR is the most extensively studied drug target within the MEP pathway. The natural product fosmidomycin and its acetylated analog FR-900098 are potent and specific inhibitors of DXR.[6][7] Fosmidomycin acts as a slow, tight-binding competitive inhibitor with respect to DXP.[18] It has shown efficacy against P. falciparum malaria and some Gram-negative bacteria.[6][7] However, its clinical utility has been hampered by poor bioavailability and limited activity against some key pathogens.[19]

-

Other Enzymes as Emerging Targets: Significant research efforts are now focused on developing inhibitors for other enzymes in the pathway, including DXS, IspD, IspE, IspF, IspG, and IspH.[4][8] The unique catalytic mechanisms of the [4Fe-4S] cluster enzymes IspG and IspH make them particularly interesting targets for novel inhibitor scaffolds.[12]

// Logical Flow DXS -> DXR -> IspD -> IspE -> IspF -> IspG -> IspH -> {Quinones, Bactoprenol, Other} [style=invis];

// Inhibition Connection Inhibition -> DXR [label="Fosmidomycin", color="#EA4335", style=dashed, dir=back];

// Invisible edges for layout edge[style=invis, arrowhead=none]; DXS -> DXR; DXR -> IspD; IspD -> IspE; IspE -> IspF; IspF -> IspG; IspG -> IspH; }

Figure 2: Drug Targeting of the MEP Pathway. The diagram shows the linear progression of the MEP pathway leading to essential downstream products. DXR (IspC) is highlighted as a key, validated inhibition point for antibiotics like fosmidomycin.

Quantitative Data Summary

The kinetic parameters of MEP pathway enzymes and the intracellular concentrations of their intermediates are critical for understanding pathway flux and for the development of kinetic models. The following tables summarize key quantitative data from studies primarily in Escherichia coli and other bacteria.

Table 1: Kinetic Parameters of Bacterial MEP Pathway Enzymes

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference(s) |

| DXS | E. coli | Pyruvate | 53 - 80 | ~0.6 | [20] |

| G3P | 19 - 73 | [20] | |||

| DXR (IspC) | E. coli | DXP | 115 | 1.93 | [21] |

| NADPH | 0.5 | [21] | |||

| M. tuberculosis | DXP | 47.1 | 3.9 | [5][9] | |

| NADPH | 29.7 | [5][9] | |||

| A. baumannii | DXP | 63.8 | 10.4 | [22] | |

| NADPH | 14.9 | [22] | |||

| IspD | M. tuberculosis | MEP | 32 | 1.2 | [13] |

| CTP | 23 | [13] | |||

| IspE | M. tuberculosis | CDP-ME | 13 | 0.14 | [7] |

| ATP | 224 | [7] | |||

| A. baumannii | CDP-ME | 358 | 1.87 | [23] | |

| ATP | 474 | [23] | |||

| IspF | E. coli | CDP-MEP | 339 | 1.02 | [11] |

| IspG | E. coli | MEcPP | 700 | ~0.08 | [23] |

| IspH | E. coli | HMBPP | 30 | - | [5][12] |

Table 2: Intracellular Concentrations of MEP Pathway Intermediates in E. coli

| Metabolite | Concentration (µM) | Reference(s) |

| DXP | 190 | [4][17] |

| MEP | 16 | [4][17] |

| CDP-ME | 11 | [4][17] |

| MEcPP | 260 | [4][17] |

| HMBPP | Not Detected | [17] |

| IPP/DMAPP | 11 | [4][17] |

Experimental Protocols

Detailed and robust experimental protocols are essential for studying the MEP pathway. Below, we provide methodologies for a key enzyme assay and for the quantification of pathway intermediates.

Detailed Protocol: Spectrophotometric Assay for IspD (MEP Cytidylyltransferase) Activity

This protocol is based on a malachite green assay that quantifies the pyrophosphate (PPi) released during the IspD-catalyzed reaction. The PPi is hydrolyzed to inorganic phosphate (Pi) by an inorganic pyrophosphatase, and the Pi is then detected colorimetrically.

Principle: IspD catalyzes: MEP + CTP → CDP-ME + PPi The reaction is coupled to: PPi + H₂O → 2 Pi (catalyzed by pyrophosphatase) The resulting Pi is quantified by its reaction with malachite green molybdate reagent, which forms a colored complex measured at ~620-660 nm.[24][25]

Materials:

-

Purified IspD enzyme

-

Purified inorganic pyrophosphatase

-

MEP (this compound) substrate

-

CTP (Cytidine 5'-triphosphate) substrate

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

-

Malachite Green Reagent: Commercially available or prepared by mixing malachite green hydrochloride and ammonium molybdate in acid.

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a master mix containing Assay Buffer, inorganic pyrophosphatase (e.g., 1 U/mL), and the IspD enzyme at the desired concentration.

-

Prepare substrate solutions of MEP and CTP in Assay Buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add the enzyme master mix to each well.

-

To initiate the reaction, add the substrate mix (MEP and CTP) to the wells. The final volume may be 50-100 µL.

-

Include appropriate controls: a "no enzyme" control (buffer instead of IspD) and a "no substrate" control.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.

-

-

Detection:

-

Measurement:

-

Measure the absorbance at 620-660 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the "no enzyme" control from all other readings.

-

Generate a standard curve using known concentrations of inorganic phosphate to convert absorbance values into the amount of Pi produced.

-

Calculate the specific activity of the enzyme (e.g., in nmol/min/mg).

-

Protocol Outline: Quantification of MEP Pathway Intermediates by LC-MS/MS

This method allows for the sensitive and specific quantification of the polar, phosphorylated intermediates of the MEP pathway from bacterial cell extracts.[2][26]

Principle: Bacterial metabolism is rapidly quenched, and intracellular metabolites are extracted. The phosphorylated intermediates are separated using liquid chromatography (typically HILIC or ion-pair chromatography) and detected by tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Procedure Outline:

-

Cell Culture and Quenching: Grow bacterial cultures to the desired growth phase. Rapidly quench metabolic activity by mixing the culture with a cold solvent (e.g., -20°C methanol) or by fast filtration and immersion in liquid nitrogen.

-

Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile/methanol/water). Lyse the cells using methods like bead beating or sonication.

-

Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites and dry it under vacuum. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatography: Separate the intermediates using a HILIC column with a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[2]

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode. For each metabolite, specific precursor-to-product ion transitions are monitored (MRM) to ensure accurate quantification.

-

-

Quantification: Generate calibration curves for each metabolite using authentic standards. Calculate the intracellular concentration based on the cell volume and the amount of starting material.

Figure 3: LC-MS Workflow. A typical experimental workflow for the quantification of MEP pathway intermediates from bacterial cultures.

Conclusion and Future Perspectives

The bacterial MEP pathway for isoprenoid biosynthesis is a cornerstone of microbial physiology and a validated, high-potential area for antimicrobial drug discovery. Its absence in humans provides a clear advantage for developing selective inhibitors with potentially low host toxicity. While inhibitors like fosmidomycin have validated DXR as a target, the rise of antibiotic resistance necessitates the exploration of other enzymes in the pathway. A deeper understanding of the pathway's regulation, enzyme structures, and catalytic mechanisms will be paramount for these efforts. The data and protocols presented in this guide offer a foundational resource for researchers aiming to dissect this critical metabolic pathway and to pioneer the next generation of antibacterial therapeutics targeting bacterial isoprenoid synthesis.

References

- 1. The non-mevalonate pathway requires a delicate balance of intermediates to maximize terpene production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. IspH inhibitors kill Gram-negative bacteria and mobilize immune clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Deoxy-d-Xylulose 5-Phosphate Reductoisomerase (IspC) from Mycobacterium tuberculosis: towards Understanding Mycobacterial Resistance to Fosmidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Functional analysis of the methylerythritol phosphate pathway terminal enzymes IspG and IspH from Zymomonas mobilis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioorganometallic Chemistry with IspG and IspH: Structure, Function and Inhibition of the [Fe4S4] Proteins Involved in Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Mycobacterium tuberculosis MEP (2C-methyl-D-erythritol 4-phosphate) pathway as a new drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IspG enzyme activity in the deoxyxylulose phosphate pathway: roles of the iron-sulfur cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. LC-MS method for screening unknown microbial carotenoids and isoprenoid quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Characterization and Inhibition of 1-Deoxy-d-Xylulose 5-Phosphate Reductoisomerase: A Promising Drug Target in Acinetobacter baumannii and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biosynthesis of isoprenoids. purification and properties of IspG protein from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. home.sandiego.edu [home.sandiego.edu]

- 25. eubopen.org [eubopen.org]

- 26. researchgate.net [researchgate.net]

evolutionary origin of the MEP pathway genes

An In-depth Guide to the Evolutionary Origin of the Methylerythritol 4-Phosphate (MEP) Pathway Genes

Introduction

Isoprenoids represent the largest and most diverse class of natural products, with over 55,000 identified molecules essential for life across all three domains: Eukaryota, Bacteria, and Archaea.[1][2] These compounds fulfill critical biological functions, from forming photosynthetic pigments and quinones in electron transport chains to acting as hormones and components of cell membranes.[3] The universal five-carbon building blocks for all isoprenoids are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2]

Two independent and nonhomologous metabolic pathways have evolved to produce IPP and DMAPP: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2][4] The distribution of these pathways is a key feature of their evolution. The MVA pathway is characteristic of archaea, fungi, and the cytoplasm of animals and plants.[4][5] In contrast, the MEP pathway is found in most bacteria, green algae, and the plastids of higher plants.[1][5]

The strict separation of these pathways, particularly the presence of the MEP pathway in many human pathogens and its absence in humans, makes its enzymes highly attractive targets for the development of novel antibiotics, antimalarials, and herbicides.[6][7][8] This guide provides a detailed exploration of the complex evolutionary history of the MEP pathway genes, focusing on their polyphyletic origins, conservation, and the experimental methodologies used to elucidate their history.

Distribution of Isoprenoid Biosynthesis Pathways

The MVA and MEP pathways exhibit a distinct distribution across the domains of life, which provides the foundational context for understanding their evolutionary origins. Plants are unique in that they have retained both pathways, compartmentalized in the cytosol (MVA) and plastids (MEP), respectively.[1][9] This dual system is thought to allow for refined regulation of isoprenoid biosynthesis based on carbon and energy availability.[1] Most eubacteria, including many significant pathogens like Mycobacterium tuberculosis, rely exclusively on the MEP pathway.[1][7] Conversely, archaea and most non-photosynthetic eukaryotes utilize the MVA pathway.[4]

| Domain/Group | MVA Pathway | MEP Pathway | Representative Organisms |

| Archaea | ✔ | ✘ | Sulfolobus solfataricus |

| Bacteria | Some | Most | Escherichia coli (MEP), Staphylococcus aureus (MVA)[10] |

| Eukaryota | |||

| - Animals | ✔ | ✘ | Humans |

| - Fungi | ✔ | ✘ | Saccharomyces cerevisiae |

| - Plants (Cytosol) | ✔ | Higher Plants[1] | |

| - Plants (Plastids) | ✔ | Higher Plants, Green Algae[1][9] | |

| - Apicomplexa | ✔ | Plasmodium falciparum[8] | |

| Table 1: Distribution of the MVA and MEP pathways for isoprenoid precursor biosynthesis across the major domains of life. |

The Polyphyletic Origin of Eukaryotic MEP Pathway Genes

Phylogenetic analyses have revealed that the seven genes encoding the enzymes of the MEP pathway in plastid-bearing eukaryotes do not share a single common ancestor. Instead, they have a "polyphyletic origin," meaning they were acquired from multiple different bacterial lineages over evolutionary time.[1][11] This mosaic nature is a result of endosymbiotic gene transfer (EGT) from the cyanobacterial ancestor of plastids and subsequent horizontal gene transfer (HGT) events involving other bacteria like Chlamydiae and alpha-proteobacteria.[1][12]

The plastid, where the MEP pathway operates in eukaryotes, originated from a cyanobacterial endosymbiont.[4] Consequently, it was long assumed that all MEP pathway genes were transferred from the cyanobacterial genome to the host nucleus. However, detailed bioinformatics studies have shown a more complex history.[1][11]

Here is a summary of the proposed origins for the individual MEP pathway genes in plants:

| Gene | Enzyme | Proposed Bacterial Origin | Transfer Mechanism |

| DXS | 1-deoxy-D-xylulose-5-phosphate synthase | Alpha-proteobacteria | HGT or EGT from mitochondrion[1] |

| DXR | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | Cyanobacteria | EGT[1][11] |

| CMS | 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase | Chlamydiae | HGT[1] |

| CMK | 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase | Chlamydiae | HGT[1] |

| MDS | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | Other-eubacteria (unspecified) | HGT[1] |

| HDS | 4-hydroxy-3-methylbut-2-enyl diphosphate synthase | Chlamydiae | HGT[1] |

| HDR | 4-hydroxy-3-methylbut-2-enyl diphosphate reductase | Cyanobacteria | EGT[1][11] |

| Table 2: The polyphyletic origins of the seven MEP pathway genes in plastid-bearing eukaryotes, as determined by phylogenetic analyses.[1][11] |

This complex pattern of inheritance suggests that the evolution of this essential pathway in eukaryotes was a dynamic process, shaped by gene transfers from at least three distinct bacterial lineages.[1] The acquisition of genes from alpha-proteobacteria (the known ancestor of mitochondria) and Chlamydiae highlights the significant role of HGT in molding eukaryotic genomes.[1]

Visualization of the MEP Pathway and its Evolutionary Origins

The MEP Pathway

The MEP pathway consists of seven enzymatic steps that convert glyceraldehyde 3-phosphate and pyruvate into the universal isoprenoid precursors IPP and DMAPP.[1][13]

Caption: The seven enzymatic steps of the MEP pathway.

Polyphyletic Gene Origin Model

This diagram illustrates the transfer of MEP pathway genes from different bacterial ancestors into the genome of a host eukaryote, leading to the formation of the plastidial pathway.

Caption: Model of the polyphyletic origin of MEP pathway genes.

Evolutionary Conservation and Functional Importance

Despite their diverse origins, the MEP pathway genes are highly conserved across plastid-bearing eukaryotes.[1][11] In land plants, syntenic analyses show that six of the seven genes have predominantly remained as single-copy genes, even after multiple whole-genome duplication (WGD) events.[1][14] This indicates a strong selective pressure against gene duplication, suggesting that the stoichiometry of the enzymes is critical for pathway function.

The indispensable nature of each enzyme is confirmed by genetic studies.[1] Reducing the expression of individual MEP pathway genes in plants leads to distinct and severe phenotypic variations, confirming that each step is essential for normal growth and development.[1] This functional essentiality is a key reason for the pathway's high degree of evolutionary conservation.

Experimental Protocols for Evolutionary Analysis

Methodology for Phylogenetic Analysis

-

Sequence Identification and Retrieval: Homologous protein sequences for each of the seven MEP pathway enzymes are identified. This is typically done by running BLAST (Basic Local Alignment Search Tool) searches against comprehensive protein databases (like NCBI's non-redundant protein database) using known sequences (e.g., from Arabidopsis thaliana or E. coli) as queries. Sequences are collected from a wide range of species, including eukaryotes, cyanobacteria, Chlamydiae, proteobacteria, and other eubacteria.[1][15]

-

Multiple Sequence Alignment (MSA): The collected sequences for each enzyme are aligned to identify conserved regions and to position homologous residues in the same column. This is a critical step for accurate phylogenetic inference. Common alignment algorithms and software include ClustalW, MAFFT, and MUSCLE.

-

Phylogenetic Tree Construction: The multiple sequence alignment is used as input to construct a phylogenetic tree. This process infers the evolutionary relationships between the sequences. There are several methods for tree construction:

-

Maximum Likelihood (ML): Methods like RAxML (Randomized Axelerated Maximum Likelihood) are widely used. They evaluate the probability of the observed data given a specific tree and a model of evolution, searching for the tree with the highest probability.[1]

-

Bayesian Inference: Programs like MrBayes use a Bayesian framework to infer the posterior probability of trees.

-

Neighbor-Joining: A faster, distance-based method often used for preliminary analyses.[16] The robustness of the tree topology is typically assessed using bootstrap analysis (for ML and distance methods) or by calculating posterior probabilities (for Bayesian methods).[16]

-

-

Interpretation: The resulting phylogenetic trees are analyzed to determine the clustering of sequences. For example, if the plant MEP pathway genes consistently group with those from Chlamydiae to the exclusion of cyanobacteria, it provides strong evidence for an origin via HGT from a Chlamydial ancestor.[1]

Workflow for Phylogenetic Analysis

Caption: A simplified workflow for phylogenetic analysis.

Implications for Drug Development

The evolutionary history of the MEP pathway is directly relevant to modern drug discovery. Because the pathway is essential in many pathogenic bacteria and parasites but absent in their human hosts, its enzymes are ideal targets for developing antimicrobial agents with high specificity and low potential for mechanism-based toxicity in humans.[6][17][18]

-

Target Specificity: The prokaryotic origin and distinct evolution of the MEP pathway enzymes mean they have no close homologs in the human proteome, reducing the risk of off-target effects.[18]

-

Broad-Spectrum Potential: The high conservation of the pathway across a wide range of bacteria suggests that an inhibitor targeting one of its enzymes could be effective against multiple pathogens.[18]

-

Known Inhibitors: Several inhibitors of MEP pathway enzymes have been identified. For example, fosmidomycin, an inhibitor of the DXR (IspC) enzyme, has shown activity against the malaria parasite Plasmodium falciparum and Mycobacterium tuberculosis.[7][18][19]

Understanding the structural and mechanistic features of these enzymes, informed by their evolutionary context, can guide the rational design of more potent and specific inhibitors.[8]

Conclusion

The is a compelling story of molecular bricolage. Far from being a simple inheritance from a single endosymbiotic ancestor, the pathway in eukaryotes was assembled from genes acquired from a diverse pool of bacteria, including cyanobacteria, Chlamydiae, and alpha-proteobacteria.[1][11] This polyphyletic origin was followed by a period of strong purifying selection, leading to the highly conserved, single-copy nature of these genes observed in land plants today.[1] This intricate evolutionary journey has not only created an essential metabolic pathway for plants and various microorganisms but has also provided a critical and promising set of targets for the development of next-generation anti-infective drugs.

References

- 1. The eukaryotic MEP-pathway genes are evolutionarily conserved and originated from Chlaymidia and cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The MEP pathway: Promising drug targets in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The role of lateral gene transfer in the evolution of isoprenoid biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijpsr.com [ijpsr.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The MEP pathway: a new target for the development of herbicides, antibiotics and antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeting the Methyl Erythritol Phosphate (MEP) Pathway for Novel...: Ingenta Connect [ingentaconnect.com]

Subcellular Localization of MEP Pathway Enzymes in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a crucial metabolic route in plants, responsible for the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These molecules are the building blocks for a vast array of compounds essential for plant growth, development, and survival, including hormones, carotenoids, chlorophylls, and specialized metabolites with significant pharmaceutical and industrial applications. Understanding the subcellular organization of the MEP pathway is paramount for elucidating its regulation and for developing strategies to engineer the production of valuable isoprenoids. This technical guide provides a comprehensive overview of the subcellular localization of MEP pathway enzymes in plants, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Section: Subcellular Localization and Quantitative Distribution

The enzymes of the MEP pathway are encoded by nuclear genes and are subsequently imported into plastids, the primary site of this metabolic route.[1][2][3][4] Extensive proteomic studies and experiments involving fluorescently tagged proteins have consistently demonstrated that all seven enzymes of the MEP pathway are predominantly located in the plastid stroma.[1][2][4]

However, compelling evidence suggests a more complex subplastidial organization for the initial two enzymes of the pathway: 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[1][4] In addition to their stromal presence, a significant portion of these enzymes has been found associated with non-stromal fractions, including the thylakoid and envelope membranes.[1][4] This dual localization suggests potential regulatory roles and metabolic channeling at the entry points of the pathway.

Data Presentation: Quantitative Distribution of MEP Pathway Enzymes

The following tables summarize the subcellular and subplastidial localization of the seven enzymes of the MEP pathway in plant cells.

Table 1: Subcellular Localization of MEP Pathway Enzymes

| Enzyme | Abbreviation | Subcellular Localization |

| 1-Deoxy-D-xylulose-5-phosphate synthase | DXS | Plastid |

| 1-Deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Plastid |

| This compound cytidylyltransferase | MCT | Plastid |

| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | CMK | Plastid |

| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase | MECS | Plastid |

| 4-Hydroxy-3-methylbut-2-enyl diphosphate synthase | HDS | Plastid |

| 4-Hydroxy-3-methylbut-2-enyl diphosphate reductase | HDR | Plastid |

Table 2: Subplastidial Distribution of MEP Pathway Enzymes

| Enzyme | Stroma | Thylakoid Membrane | Envelope Membrane |

| DXS | Major | Minor | Minor |

| DXR | Major | Minor | Minor |

| MCT | Predominantly | Not Detected | Not Detected |

| CMK | Predominantly | Not Detected | Not Detected |

| MECS | Predominantly | Not Detected | Not Detected |

| HDS | Predominantly | Not Detected | Not Detected |

| HDR | Predominantly | Not Detected | Not Detected |

Note on Quantitative Data for DXS and DXR: While precise quantitative data (e.g., percentages) for the distribution of DXS and DXR between stromal and membrane fractions are not consistently available across different studies and plant species, immunoblot analyses have qualitatively shown the presence of these enzymes in both soluble (stroma) and insoluble (membrane) fractions of chloroplasts.[1][4] Densitometry analysis of immunoblots indicates that the majority of both DXS and DXR is found in the stromal fraction, with a smaller, yet significant, proportion associated with the membrane fractions. The ratio of soluble to insoluble protein can vary depending on developmental and environmental conditions, suggesting a dynamic regulation of their subplastidial localization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the subcellular and subplastidial localization of MEP pathway enzymes.

Chloroplast Isolation and Subfractionation from Arabidopsis thaliana

This protocol describes the isolation of intact chloroplasts and their subsequent fractionation into envelope, stroma, and thylakoid components.

Materials:

-

Arabidopsis thaliana plants (4-5 weeks old)

-

Grinding buffer (0.33 M sorbitol, 50 mM HEPES-KOH, pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% (w/v) BSA)

-

Percoll gradients (40% and 80% (v/v) in grinding buffer)

-

Lysis buffer (10 mM HEPES-KOH, pH 7.6, 4 mM MgCl₂)

-

Sucrose gradient solutions (1.0 M, 0.6 M, and 0.4 M sucrose in 10 mM HEPES-KOH, pH 7.6)

-

Wash buffer (0.33 M sorbitol, 50 mM HEPES-KOH, pH 7.6)

Procedure:

-

Chloroplast Isolation:

-

Harvest 50-100 g of Arabidopsis leaves and homogenize in ice-cold grinding buffer using a blender.

-

Filter the homogenate through layers of Miracloth and nylon mesh.

-

Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C.

-

Gently resuspend the pellet in a small volume of grinding buffer.

-

Layer the resuspended pellet onto a discontinuous Percoll gradient (40% on top of 80%).

-

Centrifuge at 2,500 x g for 20 minutes at 4°C. Intact chloroplasts will band at the 40%/80% interface.

-

Carefully collect the intact chloroplast band and wash with wash buffer.

-

-

Chloroplast Subfractionation:

-

Resuspend the purified chloroplasts in hypotonic lysis buffer to rupture the envelope.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the total membranes (envelope and thylakoids). The supernatant contains the stromal proteins.

-

Carefully collect the supernatant (stromal fraction).

-

Resuspend the membrane pellet in a small volume of lysis buffer and layer it on top of a discontinuous sucrose gradient (0.4 M, 0.6 M, and 1.0 M).

-

Centrifuge at 70,000 x g for 1 hour at 4°C.

-

The envelope membranes will be at the 0.6 M/1.0 M sucrose interface, and the thylakoid membranes will form a pellet at the bottom.

-

Collect the fractions and wash them with wash buffer.

-

Immunoblotting of Chloroplast Proteins

This protocol is used to detect the presence and relative abundance of specific MEP pathway enzymes in the different chloroplast subfractions.

Materials:

-

Protein extracts from chloroplast subfractions

-

SDS-PAGE gels

-

Transfer buffer (25 mM Tris, 192 mM glycine, 20% (v/v) methanol)

-

PVDF membrane

-

Blocking buffer (5% (w/v) non-fat dry milk in TBST)

-

Primary antibodies specific to the MEP pathway enzymes of interest

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Determine the protein concentration of each chloroplast subfraction using a Bradford or BCA assay.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the chemiluminescent substrate and detect the signal using an imaging system.

-

For quantitative analysis, the band intensities can be measured using densitometry software.

Transient Expression of GFP-Fusion Proteins and Confocal Microscopy

This protocol allows for the in vivo visualization of the subcellular localization of MEP pathway enzymes.

Materials:

-

Nicotiana benthamiana plants (4-6 weeks old)

-

Agrobacterium tumefaciens strain GV3101

-

Expression vector containing the MEP pathway enzyme gene fused to Green Fluorescent Protein (GFP)

-

Infiltration medium (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

-

Confocal laser scanning microscope

Procedure:

-

Introduce the GFP-fusion construct into Agrobacterium tumefaciens.

-

Grow the transformed Agrobacterium to an OD₆₀₀ of 0.5-0.8.

-

Pellet the bacteria by centrifugation and resuspend in infiltration medium.

-

Infiltrate the bacterial suspension into the abaxial side of N. benthamiana leaves using a needleless syringe.

-

Incubate the plants for 2-3 days under normal growth conditions.

-

Excise a small section of the infiltrated leaf and mount it on a microscope slide with a drop of water.

-

Observe the GFP fluorescence using a confocal laser scanning microscope. Use an excitation wavelength of ~488 nm and an emission detection range of ~500-550 nm for GFP. Chlorophyll autofluorescence can be detected at an excitation of ~488 nm and emission of ~650-700 nm, which helps in co-localizing the GFP signal with chloroplasts.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the MEP pathway, its regulation, and the experimental workflow for determining subcellular localization.

Caption: The MEP pathway for isoprenoid precursor biosynthesis, localized in the plastid stroma.

Caption: Regulatory network of the MEP pathway involving transcriptional and post-translational control.

Caption: Experimental workflow for determining the subplastidial localization of MEP pathway enzymes.

Conclusion

The subcellular localization of MEP pathway enzymes is a cornerstone for understanding the regulation of isoprenoid biosynthesis in plants. While the stromal localization of all seven enzymes is well-established, the dual subplastidial distribution of the initial enzymes, DXS and DXR, points towards a more intricate regulatory mechanism at the gateway of the pathway. The experimental protocols and visualization tools provided in this guide offer a robust framework for researchers to investigate the subcellular dynamics of these crucial enzymes. Further quantitative proteomics studies are warranted to precisely delineate the distribution of DXS and DXR under various physiological conditions, which will be instrumental for the rational design of metabolic engineering strategies aimed at enhancing the production of high-value isoprenoids in plants.

References

- 1. Item - Immunoblot analysis of chloroplast subfractions and protein stability. - figshare - Figshare [figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Overexpression of 1-Deoxy-D-xylulose-5-phosphate reductoisomerase gene in chloroplast contributes to increment of isoprenoid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Over-expression of a cyanobacterial gene for 1-deoxy-D-xylulose-5-phosphate synthase in the chloroplast of Chlamydomonas reinhardtii perturbs chlorophyll: carotenoid ratios - UCL Discovery [discovery.ucl.ac.uk]

An In-depth Technical Guide to the Key Regulatory Enzymes of the 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key regulatory enzymes in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, a critical metabolic route for the biosynthesis of isoprenoids in most bacteria, plants, and some protozoa. Its absence in humans makes it an attractive target for the development of novel antimicrobial and herbicidal agents. This document details the primary control points of the pathway, focusing on 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), their kinetic properties, regulatory mechanisms, and the experimental protocols for their characterization.

The MEP Pathway: An Overview of Regulatory Control

The MEP pathway synthesizes the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), from glyceraldehyde 3-phosphate (GAP) and pyruvate.[1][2] The primary points of regulation within this pathway are the initial two enzymes, DXS and DXR.

1-deoxy-D-xylulose-5-phosphate synthase (DXS) catalyzes the first and rate-limiting step of the MEP pathway: the condensation of pyruvate and GAP to form 1-deoxy-D-xylulose 5-phosphate (DXP).[1] DXS is a major control point, and its activity is regulated at transcriptional, post-transcriptional, and post-translational levels.[1][3][4][5] A crucial aspect of its regulation is feedback inhibition by the final products of the pathway, IPP and DMAPP.[2][5]

1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) , also known as IspC, catalyzes the second committed step: the conversion of DXP to this compound (MEP).[6][7] This NADPH-dependent reaction involves an intramolecular rearrangement and reduction.[6] DXR is also a significant regulatory enzyme and is the target of the well-known inhibitor fosmidomycin.[6][7] Similar to DXS, DXR is subject to feedback inhibition by IPP and DMAPP.[5]

The following diagram illustrates the MEP pathway with its key regulatory enzymes.

Quantitative Data on Key Regulatory Enzymes

The kinetic parameters of DXS and DXR vary across different organisms. The following tables summarize key quantitative data for these enzymes.

Table 1: Kinetic Parameters of 1-deoxy-D-xylulose-5-phosphate synthase (DXS)

| Organism | Substrate | Km (μM) | kcat (min-1) | Reference |

| Populus trichocarpa | Pyruvate | 87.8 ± 3.2 | - | [2] |

| GAP | 18.5 | - | [2] | |

| Deinococcus radiodurans | Pyruvate | 48.7 ± 8.0 | 153.6 ± 6.8 | [8] |

| d-GAP | 23.5 ± 1.7 | 153.6 ± 6.8 | [8] | |

| Mycobacterium tuberculosis | Pyruvate | 40 | - | [2] |

| GAP | 6.1 | - | [2] | |

| Rhodobacter capsulatus | Pyruvate | 440 | - | [2] |

| GAP | 68 | - | [2] |

Table 2: Kinetic Parameters of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)

| Organism | Substrate | Km (μM) | kcat (s-1) | Reference |

| Escherichia coli | DXP | 250 | - | [9] |

| Acinetobacter baumannii | DXP | 100 ± 10 | 1.3 ± 0.03 | [10] |

| NADPH | 15 ± 1 | 1.4 ± 0.02 | [10] | |

| Klebsiella pneumoniae | DXP | 210 ± 20 | 2.0 ± 0.05 | [10] |

| NADPH | 24 ± 2 | 2.0 ± 0.04 | [10] | |

| Mycobacterium tuberculosis | DXP | 27 ± 2 | 0.44 ± 0.01 | [10] |

| NADPH | 11 ± 1 | 0.42 ± 0.01 | [10] |

Table 3: Inhibition Constants (Ki) for Feedback Inhibitors of DXS and DXR

| Enzyme | Organism | Inhibitor | Ki (μM) | Type of Inhibition | Reference |

| DXS | Populus trichocarpa | IPP | 19.3 ± 1.6 | Competitive with ThDP | [2] |

| DMAPP | 13.9 ± 1.2 | Competitive with ThDP | [2] | ||

| DXR | Zymomonas mobilis | Fosmidomycin | 0.6 | Competitive | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of DXS and DXR.

Recombinant Enzyme Expression and Purification

A general protocol for the expression and purification of His-tagged DXS and DXR from E. coli is as follows:

-

Transformation: Transform E. coli BL21(DE3) cells with an appropriate expression vector (e.g., pET vector) containing the gene for DXS or DXR with a polyhistidine tag.

-

Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Induction: Dilute the overnight culture into a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and DNase I). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and store at -80°C.

The following diagram illustrates a typical workflow for recombinant protein purification.

DXS Coupled Spectrophotometric Assay

This assay measures DXS activity by coupling the production of DXP to the DXR-catalyzed oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.[2]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM HEPES buffer (pH 8.0), 2 mM MgCl2, 1 mM thiamine pyrophosphate (ThDP), 200 µM NADPH, a saturating concentration of purified DXR (e.g., 1-2 µM), and varying concentrations of pyruvate and GAP.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding a known amount of purified DXS (e.g., 100 nM).

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M-1cm-1).

DXR Direct Spectrophotometric Assay

This assay directly measures the NADPH-dependent conversion of DXP to MEP by monitoring the decrease in absorbance at 340 nm.[12]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 40 mM Tris-HCl (pH 7.5), 1 mM MnCl2, 1 mM DXP, and 0.3 mM NADPH.

-

Initiation: Initiate the reaction by adding a known amount of purified DXR (e.g., 1 µg).

-

Measurement: Monitor the decrease in absorbance at 340 nm at 37°C.

-

Data Analysis: Calculate the enzyme activity based on the rate of NADPH consumption.

Enzyme Inhibition Assay

This protocol can be adapted for both DXS and DXR to determine the inhibitory potential of compounds.

-

Reaction Setup: Prepare the respective enzyme assay mixtures as described above.

-

Inhibitor Addition: Add varying concentrations of the inhibitor to the reaction mixtures and pre-incubate with the enzyme for a defined period (e.g., 5-10 minutes) at the assay temperature.

-

Reaction Initiation: Start the reaction by adding the substrate(s).

-

Measurement: Monitor the reaction progress as previously described.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

The following diagram outlines the logical workflow for an enzyme inhibition assay.

Quantification of MEP Pathway Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the quantification of MEP pathway intermediates from biological samples.[13][14]

-

Sample Extraction: Extract metabolites from plant or bacterial cells using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

-

Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mass Spectrometry Detection: Detect and quantify the metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used for each metabolite to ensure high selectivity.

-

Quantification: Use stable isotope-labeled internal standards for accurate quantification.

Regulatory Mechanisms

The activity of the MEP pathway is tightly controlled through a variety of mechanisms to meet the cellular demand for isoprenoids while avoiding the accumulation of toxic intermediates.

Feedback Inhibition

As mentioned, a primary mode of regulation is feedback inhibition of DXS and DXR by the end products IPP and DMAPP.[2][5] In the case of DXS, IPP and DMAPP compete with the cofactor thiamine pyrophosphate (ThDP) for binding to the active site.[2] For DXR, IPP and DMAPP can compete with the cofactor NADPH.[5] This allosteric regulation allows for a rapid response to changes in the cellular concentrations of these isoprenoid precursors.

Transcriptional and Post-Translational Regulation

The expression of genes encoding MEP pathway enzymes, particularly dxs and dxr, is subject to transcriptional regulation in response to developmental and environmental cues.[1] Furthermore, the levels of DXS and DXR proteins are controlled by post-translational mechanisms, including protein degradation.[1] For instance, in some plants, DXS protein levels are regulated by the Clp protease system in plastids.

This technical guide provides a foundational understanding of the key regulatory enzymes of the MEP pathway. For researchers and drug development professionals, targeting these enzymes, particularly the rate-limiting DXS and the well-validated DXR, offers promising avenues for the development of new therapeutic and agricultural agents. The provided protocols serve as a starting point for the detailed characterization of these important enzymes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The methylerythritol phosphate pathway as an oxidative stress sense and response system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ddd.uab.cat [ddd.uab.cat]

- 6. Mechanism and inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DXP reductoisomerase - Wikipedia [en.wikipedia.org]

- 8. 1-Deoxy-d-xylulose 5-Phosphate Synthase Catalyzes a Novel Random Sequential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Isolation of the dxr gene of Zymomonas mobilis and characterization of the 1-deoxy-D-xylulose 5-phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of the isoprenoid pathway intermediates, dimethylallyl diphosphate and isopentenyl diphosphate, from crude plant extracts by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The MEP Pathway: A Technical Guide to the Biosynthesis of 2-C-methyl-D-erythritol 4-phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is an essential metabolic route for the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] Isoprenoids are a vast and diverse class of natural products with crucial functions in all domains of life. In plants, they are involved in photosynthesis (carotenoids, chlorophyll phytol tails), growth regulation (gibberellins, abscisic acid), and defense. In bacteria, they are essential for cell wall biosynthesis and electron transport. The MEP pathway is found in most bacteria, some eukaryotic parasites (including the malaria parasite Plasmodium falciparum), and in the plastids of plant cells.[1][3] Notably, this pathway is absent in humans, making its enzymes attractive targets for the development of novel antibiotics, antimalarial drugs, and herbicides.[4][5]

This technical guide provides an in-depth overview of the biosynthesis of this compound (MEP) from pyruvate, the foundational steps of the MEP pathway. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the enzymatic reactions, quantitative data, experimental protocols, and key regulatory mechanisms.

The Core Pathway: From Pyruvate to MEP

The biosynthesis of MEP from pyruvate and D-glyceraldehyde 3-phosphate (GAP) involves a two-step enzymatic process. This initial phase of the MEP pathway is critical as it commits central carbon metabolites to isoprenoid synthesis.

Step 1: Synthesis of 1-deoxy-D-xylulose 5-phosphate (DXP)

The first committed step of the MEP pathway is the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP).[1][5] This reaction is catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) , a thiamine diphosphate (ThDP)-dependent enzyme.[6][7]

Reaction: Pyruvate + D-glyceraldehyde 3-phosphate → 1-deoxy-D-xylulose 5-phosphate + CO₂

DXS is a key regulatory point in the MEP pathway and is subject to feedback inhibition by the final products of the pathway, IPP and DMAPP.[1][3] The enzyme's mechanism is unique among ThDP-dependent enzymes as it follows a random sequential mechanism, requiring the formation of a ternary complex between the enzyme, the pyruvate-derived C2α-lactylthiamin diphosphate (LThDP) intermediate, and GAP for catalysis.[7][8][9]

Step 2: Conversion of DXP to this compound (MEP)

The second step involves the conversion of DXP to MEP, a reaction catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) , also known as IspC.[1][10] This reaction is a two-part process involving an isomerization followed by an NADPH-dependent reduction.[4][11]

Reaction: 1-deoxy-D-xylulose 5-phosphate + NADPH + H⁺ → this compound + NADP⁺

DXR is another crucial enzyme in the pathway and a well-established target for drug development. The natural antibiotic fosmidomycin is a potent inhibitor of DXR.[3][4][10] The catalytic mechanism of DXR involves a retro-aldol/aldol rearrangement of DXP to an aldehyde intermediate, which is then reduced by NADPH.[11][12]

Quantitative Data

The following tables summarize key quantitative data for the enzymes DXS and DXR from various organisms. This information is crucial for comparative analysis and for designing experiments in metabolic engineering and drug discovery.

Table 1: Kinetic Parameters of 1-deoxy-D-xylulose 5-phosphate synthase (DXS)

| Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Escherichia coli | Pyruvate | 160 ± 30 | 1.4 ± 0.1 | --INVALID-LINK-- |

| Escherichia coli | D-Glyceraldehyde 3-phosphate | 80 ± 10 | 1.4 ± 0.1 | --INVALID-LINK-- |

| Deinococcus radiodurans | Pyruvate | 440 ± 50 | 11.6 ± 0.5 | [7] |

| Deinococcus radiodurans | D-Glyceraldehyde 3-phosphate | 150 ± 20 | 11.6 ± 0.5 | [7] |

| Synechocystis sp. PCC 6803 | Pyruvate | 1200 ± 200 | 1.7 ± 0.1 | --INVALID-LINK-- |

| Synechocystis sp. PCC 6803 | D-Glyceraldehyde 3-phosphate | 130 ± 20 | 1.7 ± 0.1 | --INVALID-LINK-- |

Table 2: Kinetic Parameters of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR)

| Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Escherichia coli | DXP | 115 ± 25 | 116 ± 8 | [13] |

| Escherichia coli | NADPH | 0.5 ± 0.2 | 116 ± 8 | [13] |

| Mycobacterium tuberculosis | DXP | 36 ± 4 | 0.45 ± 0.02 | --INVALID-LINK-- |

| Mycobacterium tuberculosis | NADPH | 9.8 ± 1.2 | 0.45 ± 0.02 | [11] |

| Plasmodium falciparum | DXP | 23 ± 3 | 0.83 ± 0.03 | --INVALID-LINK-- |

| Plasmodium falciparum | NADPH | 10 ± 1 | 0.83 ± 0.03 | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for key experiments related to the biosynthesis of MEP.

Protocol 1: Assay for DXS Activity

This protocol is adapted from established methods for measuring DXS activity through a coupled enzymatic assay.

Principle: The activity of DXS is determined by measuring the rate of pyruvate consumption. This is achieved by coupling the DXS reaction to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Materials:

-

Purified DXS enzyme

-

Pyruvate

-

D-glyceraldehyde 3-phosphate (GAP)

-

Thiamine diphosphate (ThDP)

-

Magnesium chloride (MgCl₂)

-

NADH

-

Lactate dehydrogenase (LDH)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing reaction buffer, MgCl₂, ThDP, NADH, and LDH.

-

Add the purified DXS enzyme to the reaction mixture and incubate for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding pyruvate and GAP.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is directly proportional to the rate of pyruvate consumption by DXS.

-

Calculate the specific activity of the enzyme using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 2: Assay for DXR Activity

This protocol describes a direct spectrophotometric assay for DXR activity by monitoring the consumption of NADPH.

Principle: The activity of DXR is measured by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Materials:

-

Purified DXR enzyme

-

1-deoxy-D-xylulose 5-phosphate (DXP)

-

NADPH

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing reaction buffer and NADPH.

-

Add the purified DXR enzyme to the reaction mixture.

-

Initiate the reaction by adding DXP.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of decrease in absorbance is proportional to the DXR activity.

-